molecular formula C8H8N2S B13939617 4,6-Dimethyl-2,1,3-benzothiadiazole CAS No. 89209-03-0

4,6-Dimethyl-2,1,3-benzothiadiazole

Cat. No.: B13939617
CAS No.: 89209-03-0
M. Wt: 164.23 g/mol
InChI Key: DSUGVVQJCVIUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that belongs to the benzothiadiazole family This compound is characterized by a benzene ring fused with a thiadiazole ring, which contains two nitrogen atoms and one sulfur atom The presence of two methyl groups at the 4 and 6 positions of the benzene ring distinguishes it from other benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyl-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with sulfur-containing reagents. For instance, the reaction of 4,6-dimethyl-o-phenylenediamine with thionyl chloride in the presence of pyridine can yield this compound . The reaction typically proceeds under reflux conditions, and the by-products include sulfur dioxide and hydrogen chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions may be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can yield the corresponding dihydro derivative.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and halogenated benzothiadiazoles. These products can be further utilized in various applications, including the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2,1,3-benzothiadiazole is primarily related to its electron-withdrawing properties. The nitrogen and sulfur atoms in the thiadiazole ring contribute to its ability to stabilize negative charges, making it an effective acceptor in donor-acceptor systems. This property is exploited in organic electronics, where it facilitates charge transfer and improves the efficiency of devices such as organic solar cells and transistors .

Comparison with Similar Compounds

4,6-Dimethyl-2,1,3-benzothiadiazole can be compared with other benzothiadiazole derivatives, such as:

The uniqueness of this compound lies in the presence of the two methyl groups, which can influence its solubility, reactivity, and overall electronic properties, making it suitable for specific applications in organic electronics and materials science.

Properties

CAS No.

89209-03-0

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4,6-dimethyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C8H8N2S/c1-5-3-6(2)8-7(4-5)9-11-10-8/h3-4H,1-2H3

InChI Key

DSUGVVQJCVIUIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NSN=C2C(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.